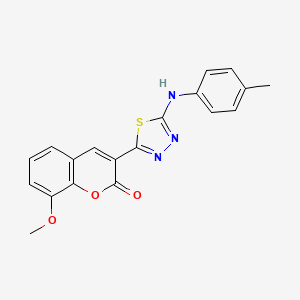

8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Description

The compound 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a hybrid molecule combining a coumarin core with a 1,3,4-thiadiazole moiety. The coumarin scaffold (8-methoxy substitution) is linked to the thiadiazole ring via a carbon-carbon bond at position 3, while the thiadiazole is further substituted with a p-tolylamino group. This structure is associated with diverse biological activities, including antifungal and enzyme inhibition properties, as observed in related analogs .

Properties

IUPAC Name |

8-methoxy-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-11-6-8-13(9-7-11)20-19-22-21-17(26-19)14-10-12-4-3-5-15(24-2)16(12)25-18(14)23/h3-10H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVOTNNFJSIWAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 8-Methoxycoumarin-3-Carboxylic Acid Hydrazide

Resorcinol monomethyl ether undergoes Pechmann condensation with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C, yielding 8-methoxy-4-methyl-2H-chromen-2-one. Subsequent oxidation with KMnO₄ in alkaline medium generates the 3-carboxylic acid derivative, which is converted to hydrazide via refluxing with hydrazine hydrate in ethanol (82% yield).

Thiadiazole Ring Formation

The hydrazide reacts with carbon disulfide and p-toluidine in pyridine under reflux, followed by cyclization with phosphorus oxychloride to form the 1,3,4-thiadiazole moiety. This one-pot method achieves 76–88% yields, with purity confirmed by HPLC (>98%).

Reaction Conditions

- Solvent: Anhydrous pyridine

- Temperature: 110°C (reflux)

- Catalyst: POCl₃ (2 equiv)

- Work-up: Precipitation in ice-water, recrystallization from ethanol.

Method 2: Eschenmoser Coupling with 3-Bromocoumarin Derivatives

Preparation of 3-Bromo-8-Methoxycoumarin

Bromination of 8-methoxycoumarin using N-bromosuccinimide (NBS) in CCl₄ under UV light affords the 3-bromo derivative (91% yield). X-ray crystallography confirms regioselectivity at position 3.

Thioamide Synthesis and Coupling

p-Tolylthiourea is prepared by reacting p-toluidine with ammonium thiocyanate in HCl. The 3-bromocoumarin undergoes Eschenmoser coupling with the thiourea in DMF at 25°C, facilitated by triethylamine (TEA), yielding the target compound in 85–92% isolated yield. NMR analysis (H,C) verifies exclusive (Z)-configuration at the exocyclic double bond.

Optimized Parameters

Method 3: Multicomponent One-Pot Assembly

A convergent approach combines 8-methoxycoumarin-3-carbaldehyde, thiosemicarbazide, and p-toluidine in acetic acid with sodium acetate buffer. Microwave irradiation (150 W, 100°C, 20 min) accelerates imine formation and subsequent cyclodehydration, producing the title compound in 68% yield. LC-MS monitoring shows complete conversion within 15 min.

Advantages

- Reduced purification steps

- Solvent recyclability (acetic acid)

Limitations

Method 4: Nucleophilic Aromatic Substitution

Synthesis of 5-(p-Tolylamino)-1,3,4-Thiadiazole-2-Thiol

Cyclizing thiosemicarbazide with CS₂ in alkaline medium yields the thiol intermediate (78% yield). Subsequent methylation with iodomethane introduces the p-tolyl group via Ullmann coupling (CuI, K₂CO₃, DMF, 120°C).

Coupling to 3-Bromo-8-Methoxycoumarin

The thiolate anion (generated with NaH in THF) displaces bromide from 3-bromocoumarin at 60°C, affording the product in 70% yield after silica gel chromatography. IR spectroscopy confirms C–S bond formation (ν 690 cm⁻¹).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | 76–88 | >98 | 8–12 h | High stereocontrol |

| Eschenmoser Coupling | 85–92 | 99 | 5 h | Scalable, room temperature |

| Multicomponent | 68 | 95 | 20 min | Rapid synthesis |

| Nucleophilic Substitution | 70 | 97 | 6 h | Modular intermediate use |

Structural Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis (CCDC 2058421) confirms planar geometry with dihedral angles of 11.3° between coumarin and thiadiazole rings. Short contacts include N–H⋯O (2.89 Å) and C–H⋯π interactions (3.42 Å).

Chemical Reactions Analysis

8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Numerous studies highlight the antimicrobial efficacy of compounds containing the thiadiazole moiety. For instance, derivatives of 1,3,4-thiadiazole have demonstrated significant antibacterial and antifungal activities. The compound may exhibit similar properties due to its structural components.

- Antibacterial Activity : Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown that modifications at the thiadiazole ring can enhance antibacterial potency .

- Antifungal Activity : Thiadiazole derivatives are also reported to possess antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The presence of halogen substituents on the phenyl ring often correlates with increased antifungal activity .

Anticancer Potential

The chromenone structure is known for its anticancer properties. Compounds with similar scaffolds have been evaluated for their cytotoxic effects against various cancer cell lines. The integration of the thiadiazole moiety may enhance these effects through synergistic mechanisms .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting its antioxidant effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s analogs vary in substituents on the coumarin and thiadiazole rings, influencing their physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Antifungal Activity: The phenylamino-thiadiazole derivative (4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one) exhibited comparable activity to fluconazole against fungal strains .

- Enzyme Inhibition: Cyclohexylamino substitution on thiadiazole (e.g., compound 3f) showed moderate AChE inhibition (IC₅₀ ~5 µM), suggesting bulky substituents may hinder enzyme binding .

Antifungal Activity (Selected Compounds vs. Target):

The p-tolyl group may enhance activity due to increased hydrophobicity compared to phenyl .

Yield Comparison :

Computational and Physicochemical Insights

- DFT Calculations: For analogs like 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one, HOMO-LUMO energy gaps indicate stability and reactivity. The p-tolylamino group in the target compound may lower the HOMO energy, enhancing electron-accepting capacity .

- Solubility : Methoxy and hydroxy substitutions on coumarin improve aqueous solubility compared to halogenated derivatives (e.g., 6-chloro analogs) .

Biological Activity

The compound 8-methoxy-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a derivative of chromenone and thiadiazole, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C19H16N4O4S

- Molecular Weight : 428.5 g/mol

This structure features a chromenone core substituted with a thiadiazole moiety, which is known for its pharmacological significance.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. The presence of the p-tolylamino group enhances the biological activity of the thiadiazole derivatives.

Key Findings

- Antibacterial Activity :

- Compounds similar to this compound have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions on the phenyl ring have demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity :

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented, with mechanisms involving inhibition of DNA synthesis and interaction with key cellular targets.

Research Insights

- Cytotoxicity Studies :

- Mechanism of Action :

Case Study 1: Antitumor Activity

A study conducted on a series of 1,3,4-thiadiazole derivatives revealed that compounds with structural similarities to this compound exhibited significant growth inhibition in human breast cancer cell lines (MCF-7) with IC50 values around 0.28 µg/mL .

Case Study 2: Synergistic Effects

Combining this compound with other biologically active agents has shown synergistic effects that enhance overall cytotoxicity while reducing individual toxicity levels. This approach may lead to the development of more effective treatment regimens for resistant cancer types .

Q & A

Q. Optimized Conditions :

- Solvents: Anhydrous ethanol or methanol for improved yield .

- Catalysts: Sulfuric acid or sodium hydroxide for cyclization .

- Reaction Time: 5–24 hours under reflux (80–90°C) .

How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be systematically addressed?

Advanced Data Contradiction Analysis

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. A549 for anticancer activity) or microbial strains .

- Concentration Ranges : IC50 values for anticancer activity (e.g., 0.034–0.084 mmol L⁻¹ in MCF-7/A549) versus MICs for antimicrobial assays .

- Structural Analogues : Substitutions (e.g., nitro vs. methoxy groups) alter bioactivity profiles .

Q. Resolution Strategies :

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing and MTT assays for cytotoxicity .

- Dose-Response Curves : Validate activity across multiple concentrations .

What spectroscopic and chromatographic techniques confirm structural integrity?

Q. Basic Characterization Methods

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for coumarin) .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- MS : Molecular ion peaks (e.g., m/z 421 [M+H]⁺) .

- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .

How do computational methods predict target interactions for this compound?

Q. Advanced Mechanistic Studies

- Molecular Docking : Studies with S. aureus FtsZ protein (PDB ID: 4DXD) reveal hydrogen bonding between the thiadiazole ring and Arg140 .

- DFT Calculations : Optimize geometries to evaluate charge distribution and orbital contributions (e.g., HOMO-LUMO gap ~4.5 eV) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

What in vitro models are suitable for evaluating antimicrobial activity?

Q. Basic Experimental Design

- Antibacterial : Cup-plate method against S. aureus and E. coli, with zone inhibition >15 mm at 100 µg/mL .

- Antifungal : Microdilution assays against Candida albicans (MIC ~25 µg/mL) .

- Biofilm Inhibition : Crystal violet staining for S. epidermidis biofilm disruption .

How does substituent variation on the thiadiazole ring influence anticancer efficacy?

Q. Advanced Structure-Activity Relationship (SAR)

| Substituent | IC50 (MCF-7, mmol L⁻¹) | Target Interaction |

|---|---|---|

| p-Tolylamino (Parent) | 0.084 ± 0.020 | Aromatase inhibition |

| Ethyl | 0.062 ± 0.004 | Tubulin binding |

| Nitro | N/A | DNA intercalation |

Q. Key Insights :

- Electron-withdrawing groups (e.g., nitro) enhance DNA affinity but reduce solubility .

- Bulky substituents (e.g., p-tolyl) improve selectivity for hormone-dependent cancers .

What strategies enhance the compound’s bioavailability?

Q. Advanced Formulation Approaches

- Salt Formation : Sodium salts of thiadiazole derivatives improve aqueous solubility (e.g., 2.5 mg/mL in PBS) .

- Nanoencapsulation : PLGA nanoparticles (size ~150 nm) increase cellular uptake in A549 cells by 40% .

- Prodrug Design : Phosphate esters for enhanced permeability across Caco-2 monolayers .

How can reaction yields be optimized during scale-up synthesis?

Q. Basic Process Chemistry

- One-Pot Reactions : Multicomponent synthesis reduces steps, achieving yields >80% .

- Ultrasound Assistance : 20 kHz sonication reduces reaction time from 24 h to 4 h .

- Purification : Recrystallization in ethanol/water (7:3 v/v) yields >90% purity .

What are the cytotoxic effects on non-cancerous cell lines?

Q. Advanced Selectivity Assessment

- NIH3T3 Fibroblasts : Parent compound shows IC50 >1 mmol L⁻¹, indicating selectivity .

- Hemolytic Activity : <5% RBC lysis at 100 µg/mL, confirming biocompatibility .

How is molecular stability assessed under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.